molecular formula C29H18Br2O2 B12547156 1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one) CAS No. 147650-16-6

1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)

Katalognummer: B12547156
CAS-Nummer: 147650-16-6
Molekulargewicht: 558.3 g/mol
InChI-Schlüssel: FGDLEXZNEIPILK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) is a complex organic compound that features a spirobifluorene core with bromine atoms at the 7,7’ positions and ethanone groups at the 2,2’ positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for higher yields and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives of the spirobifluorene core can be obtained.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Wissenschaftliche Forschungsanwendungen

1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) is primarily related to its structural properties:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) is unique due to its combination of bromine atoms and ethanone groups, which provide a balance of reactivity and stability. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications.

Eigenschaften

CAS-Nummer

147650-16-6

Molekularformel

C29H18Br2O2

Molekulargewicht

558.3 g/mol

IUPAC-Name

1-(2'-acetyl-7,7'-dibromo-9,9'-spirobi[fluorene]-2-yl)ethanone

InChI

InChI=1S/C29H18Br2O2/c1-15(32)17-3-7-21-23-9-5-19(30)13-27(23)29(25(21)11-17)26-12-18(16(2)33)4-8-22(26)24-10-6-20(31)14-28(24)29/h3-14H,1-2H3

InChI-Schlüssel

FGDLEXZNEIPILK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)C(=O)C)C6=C4C=C(C=C6)Br)C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.